molecular formula C23H22ClN3O5S B12471069 4-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide

4-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B12471069
M. Wt: 488.0 g/mol
InChI Key: ISGDLJLKQHRELF-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a pyrrolidine sulfonyl group, and a chlorinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan-2-ylmethyl carbamate: This step involves the reaction of furan-2-ylmethanol with an isocyanate to form the corresponding carbamate.

    Coupling with 2-aminophenyl group: The furan-2-ylmethyl carbamate is then coupled with 2-aminophenyl chloride under suitable conditions to form the intermediate product.

    Introduction of the pyrrolidin-1-ylsulfonyl group: The intermediate product is further reacted with pyrrolidine sulfonyl chloride in the presence of a base to introduce the pyrrolidin-1-ylsulfonyl group.

    Final chlorination: The final step involves the chlorination of the benzamide moiety to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and processes such as inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-furan-2-yl-1-isopropylcarbamoyl-vinyl)-benzamide
  • 4-chloro-N-furan-2-ylmethyl-benzamide
  • N-(2-(4-chloro-phenyl)-1-((furan-2-ylmethyl)-carbamoyl)-vinyl)-benzamide

Uniqueness

4-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its combination of a furan ring, a pyrrolidine sulfonyl group, and a chlorinated benzamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H22ClN3O5S

Molecular Weight

488.0 g/mol

IUPAC Name

4-chloro-N-[2-(furan-2-ylmethylcarbamoyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C23H22ClN3O5S/c24-19-10-9-16(14-21(19)33(30,31)27-11-3-4-12-27)22(28)26-20-8-2-1-7-18(20)23(29)25-15-17-6-5-13-32-17/h1-2,5-10,13-14H,3-4,11-12,15H2,(H,25,29)(H,26,28)

InChI Key

ISGDLJLKQHRELF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CO4)Cl

Origin of Product

United States

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